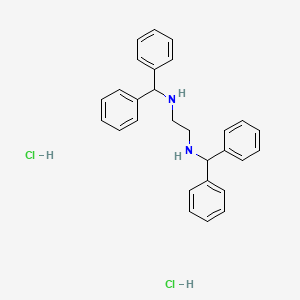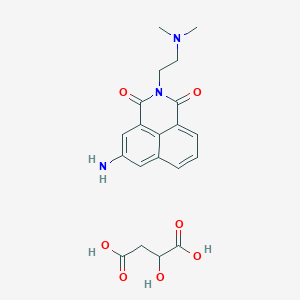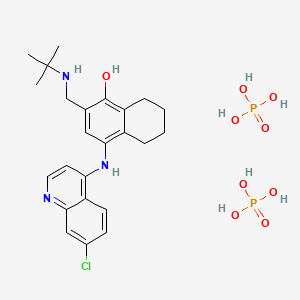
Ácido 4-nonilfenilborónico
Descripción general
Descripción
El ácido 4-nonilfenilborónico es un compuesto orgánico con la fórmula molecular C15H25BO2. Es un potente e inhibidor selectivo de la enzima hidrolasa de amida de ácido graso, con una selectividad significativa sobre enzimas relacionadas . Este compuesto es parte de la familia del ácido borónico, que es conocida por sus diversas aplicaciones en química medicinal y síntesis orgánica.
Aplicaciones Científicas De Investigación
El ácido 4-nonilfenilborónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza en la síntesis orgánica, particularmente en reacciones de acoplamiento cruzado para formar moléculas complejas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El ácido 4-nonilfenilborónico ejerce sus efectos al inhibir la enzima hidrolasa de amida de ácido graso. Esta inhibición se logra mediante la formación de un enlace covalente reversible entre el grupo ácido borónico y el residuo de serina del sitio activo de la enzima. Esta interacción evita la hidrólisis de las amidas de ácido graso, modulando así las vías de señalización endocannabinoide .
Compuestos similares:
- Ácido 4-fenilborónico
- Ácido 4-metilfenilborónico
- Ácido 4-etilfenilborónico
Comparación: El ácido 4-nonilfenilborónico es único debido a su larga cadena nonílica, que imparte propiedades hidrófobas distintas y mejora su selectividad para la hidrolasa de amida de ácido graso en comparación con otros ácidos borónicos. Esta selectividad lo convierte en una herramienta valiosa en la investigación bioquímica y en posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
4-Nonylphenylboronic acid is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC50 of 9.1 nM . This compound exhibits 870 times selectivity for FAAH over the related enzyme monoacylglycerol lipase (MAGL), which it inhibits with an IC50 of 7900 nM . Additionally, 4-Nonylphenylboronic acid is a weaker inhibitor of endothelial lipase and lipoprotein lipase, with IC50 values of 100 nM and 1400 nM, respectively . These interactions highlight the compound’s role in modulating lipid metabolism and signaling pathways.
Cellular Effects
4-Nonylphenylboronic acid influences various cellular processes by inhibiting FAAH, leading to increased levels of fatty acid amides, such as anandamide . This elevation in fatty acid amides can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, increased anandamide levels can activate cannabinoid receptors, influencing processes such as pain perception, appetite regulation, and immune response . The compound’s effects on endothelial and lipoprotein lipase also suggest potential impacts on lipid transport and metabolism within cells.
Molecular Mechanism
The molecular mechanism of 4-Nonylphenylboronic acid involves its binding to the active site of FAAH, where it forms a reversible covalent bond with the enzyme’s serine residue . This interaction inhibits FAAH’s ability to hydrolyze fatty acid amides, leading to their accumulation . The compound’s selectivity for FAAH over MAGL and other lipases is attributed to differences in the active site architecture of these enzymes . Additionally, 4-Nonylphenylboronic acid’s weaker inhibition of endothelial and lipoprotein lipase suggests distinct binding interactions with these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nonylphenylboronic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 4-Nonylphenylboronic acid remains stable under standard laboratory conditions, allowing for consistent inhibition of FAAH over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 4-Nonylphenylboronic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits FAAH, leading to increased levels of fatty acid amides and associated physiological effects . At high doses, 4-Nonylphenylboronic acid may exhibit toxic or adverse effects, such as hepatotoxicity and alterations in lipid metabolism . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
4-Nonylphenylboronic acid is involved in metabolic pathways related to lipid metabolism. By inhibiting FAAH, the compound affects the hydrolysis of fatty acid amides, leading to their accumulation . This accumulation can influence metabolic flux and metabolite levels, impacting processes such as energy homeostasis and signaling . Additionally, the compound’s interactions with endothelial and lipoprotein lipase suggest potential effects on lipid transport and distribution .
Transport and Distribution
Within cells and tissues, 4-Nonylphenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as FAAH . Additionally, 4-Nonylphenylboronic acid may interact with lipid-binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 4-Nonylphenylboronic acid is primarily within the cytoplasm, where it interacts with FAAH and other lipases . The compound’s activity and function are influenced by its localization, as it needs to reach the enzyme’s active site to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing 4-Nonylphenylboronic acid to specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido 4-nonilfenilborónico se puede sintetizar a través de varios métodos, incluida la reacción de 4-nonilfenilmagnesio bromuro con borato de trimetilo, seguida de hidrólisis. Otro método común implica el acoplamiento catalizado por paladio de haluros de 4-nonilfenilo con bis(pinacolato)diborano en condiciones suaves .
Métodos de producción industrial: La producción industrial de ácido 4-nonilfenilborónico generalmente implica la síntesis a gran escala utilizando métodos similares a los descritos anteriormente, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación garantiza la producción eficiente de ácido 4-nonilfenilborónico de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 4-nonilfenilborónico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar los fenoles correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en derivados de nonilfenilo.
Sustitución: Participa en reacciones de acoplamiento cruzado de Suzuki-Miyaura para formar compuestos biarílicos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Los catalizadores de paladio y las bases como el carbonato de potasio se emplean en reacciones de Suzuki-Miyaura.
Productos principales:
Oxidación: Nonilfenol.
Reducción: Derivados de nonilfenilo.
Sustitución: Compuestos biarílicos.
Comparación Con Compuestos Similares
- 4-Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-Ethylphenylboronic acid
Comparison: 4-Nonylphenylboronic acid is unique due to its long nonyl chain, which imparts distinct hydrophobic properties and enhances its selectivity for fatty acid amide hydrolase compared to other boronic acids. This selectivity makes it a valuable tool in biochemical research and potential therapeutic applications .
Propiedades
IUPAC Name |
(4-nonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13,17-18H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONVJOGSLHAKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404611 | |
| Record name | 4-Nonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256383-45-6 | |
| Record name | B-(4-Nonylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256383-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-NONYLPHENYL)BORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SY8DS7Y3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














